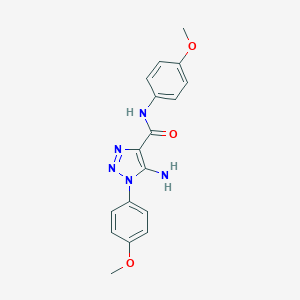

5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N,1-bis(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-13-7-3-11(4-8-13)19-17(23)15-16(18)22(21-20-15)12-5-9-14(25-2)10-6-12/h3-10H,18H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLHIJGEIISQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601171692 | |

| Record name | 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-36-3 | |

| Record name | 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The triazole core forms via nucleophilic attack of the azide on the nitrile group of the α-cyanoacetamide, followed by cyclization under basic conditions. For the target compound:

-

α-Cyanoacetamide precursor : N-(4-methoxyphenyl)-2-cyanoacetamide.

-

Azide component : 4-Methoxyphenyl azide (generated in situ from 4-methoxyphenyl bromide and sodium azide).

Procedure :

-

Azide generation : 4-Methoxyphenyl bromide reacts with NaN₃ in dimethylformamide (DMF) at 60°C for 12 hours.

-

Cyclization : The azide is combined with N-(4-methoxyphenyl)-2-cyanoacetamide in ethanol, treated with NaOH, and heated to 80°C under microwave irradiation for 1 hour.

-

Workup : The mixture is acidified with HCl, extracted with ethyl acetate, and purified via trituration.

Key Parameters :

Challenges and Mitigations

-

Azide Stability : Aryl azides are thermally sensitive. In situ generation minimizes decomposition risks.

-

Regioselectivity : The reaction favors 1,4,5-substitution due to electronic effects of the methoxy groups.

-

Yield Optimization : Excess azide (1.2 equivalents) and controlled pH improve cyclization efficiency.

Post-Cyclization Functionalization

For cases where direct cyclization proves inefficient, a two-step approach involving triazole carboxylate intermediate formation followed by amide coupling is viable.

Carboxylic Acid Intermediate

-

Triazole-4-carboxylic acid synthesis : Hydrolysis of the nitrile group in 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonitrile using concentrated HCl at reflux.

-

Activation and coupling : The acid is converted to an acyl chloride (SOCl₂, reflux) and reacted with 4-methoxyaniline in dichloromethane with triethylamine.

Advantages :

-

Avoids handling unstable azides.

-

Permits use of commercially available 4-methoxyaniline.

Disadvantages :

-

Lower overall yield (~40%) due to multiple steps.

Alternative Routes: Huisgen Cycloaddition

While Huisgen 1,3-dipolar cycloaddition typically produces 1,4-disubstituted triazoles, electron-deficient alkynes can alter regioselectivity.

Modified Click Chemistry

-

Azide : 4-Methoxyphenyl azide.

-

Alkyne : Propiolamide derivatives (e.g., N-(4-methoxyphenyl)propiolamide).

Outcome :

-

Predominantly forms 1,4-regioisomers, necessitating chromatographic separation.

-

Limited applicability for 5-amino substitution.

Industrial-Scale Considerations

Solvent and Recycle Strategies

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Isopropyl alcohol |

| Catalyst | None | Phase-transfer catalysts |

| Waste Management | Neutralization | Solvent recovery systems |

Cost Analysis

-

Key Cost Drivers : 4-Methoxyphenyl bromide (~$320/kg), 4-methoxyaniline (~$280/kg).

-

Yield Improvement : Recycling unreacted azide reduces raw material costs by 15–20%.

Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common byproducts include:

-

Des-methoxy analogs : From partial demethylation under acidic conditions.

-

Dimerization products : Mitigated by maintaining dilute reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features:

- Amino group at the 5-position.

- Two methoxy-substituted phenyl groups .

- Carboxamide functional group at the 4-position of the triazole ring.

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has highlighted the potential of 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines. For instance:

- In vitro studies have shown significant growth inhibition in human cancer cell lines such as HCT-116 and MCF-7. The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its therapeutic potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains:

- Antibacterial assays indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial enzymes has been characterized through molecular docking studies, revealing strong binding affinities that support its use as an antibiotic candidate .

Case Study 1: Anticancer Efficacy

A detailed study investigated the effects of this compound on HCT-116 cells. The results showed:

- IC50 values indicating effective cytotoxicity at low concentrations.

- Morphological changes consistent with apoptosis were observed under microscopy.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antibacterial effects against E. coli and Staphylococcus aureus. Key findings included:

- A clear dose-dependent response in bacterial inhibition.

- Molecular docking results supporting the hypothesis that the compound interacts with specific bacterial targets effectively.

Mechanism of Action

The mechanism of action of 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or other functional groups, potentially leading to interactions with proteins or nucleic acids.

Molecular Targets and Pathways

Potential molecular targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound’s interactions with these targets could lead to modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, which has been extensively studied for pharmacological applications. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, synthesis, and functional properties.

Substituent Variations on the Triazole Core

- Amino Group at Position 5: The amino group in the target compound distinguishes it from analogs like 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) and 5-methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q), which feature alkyl or aromatic substituents at position 3.

- Carboxamide Group at Position 4: The carboxamide moiety is conserved in many analogs, but the N-substituent varies. 5-Amino-1-(4-(diethoxymethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (33) introduces a diethoxymethylbenzyl group, which may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s methoxyphenyl groups .

Aryl Group Modifications

- Methoxy vs. Halogen Substituents: Replacing 4-methoxyphenyl with halogenated aryl groups, as in 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, introduces electronegative fluorine atoms. Nitro Groups: The nitro-substituted analog N,1-bis(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (T23849) exhibits strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Such differences may influence redox properties and metabolic pathways .

Physicochemical and Crystallographic Properties

- Crystal Packing: The monoclinic crystal system (space group C2/c) observed in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is common among triazole carboxamides. The target compound likely exhibits similar packing motifs, with intermolecular hydrogen bonds between the carboxamide and amino groups stabilizing the lattice .

- Thermal Stability :

Triazole derivatives with methoxy substituents, such as the target compound, typically exhibit higher melting points (>250°C) compared to alkyl-substituted analogs due to enhanced molecular rigidity and intermolecular interactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Biological Activity

5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951894-36-3) is a compound belonging to the class of 1,2,3-triazoles. This compound has gained attention due to its diverse biological activities, including anti-parasitic, anti-inflammatory, and potential anti-cancer properties. This article summarizes the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 339.3 g/mol. Its structure includes a triazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.3 g/mol |

| CAS Number | 951894-36-3 |

1. Anti-Parasitic Activity

One of the most significant findings regarding the biological activity of this compound is its potential as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that derivatives containing the triazole core exhibited submicromolar activity (pEC50 > 6), demonstrating significant suppression of parasite burden in infected mouse models. The optimization of these compounds improved their potency and metabolic stability, making them promising candidates for further development in treating Chagas disease .

2. Neuroprotective Effects

Research has indicated that derivatives of this compound can exhibit neuroprotective effects. Specifically, studies have shown that certain triazole derivatives can cross the blood-brain barrier and demonstrate anti-inflammatory properties by inhibiting pathways such as NF-κB signaling. This inhibition leads to reduced production of reactive oxygen species (ROS) and decreased aggregation of amyloid-beta (Aβ), which are critical factors in neurodegenerative diseases like Alzheimer's .

3. Anti-Cancer Properties

Emerging data suggest that this compound may possess anti-cancer properties. Some synthesized derivatives have shown promising antiproliferative activity against various human cancer cell lines. The mechanism behind this activity often involves the modulation of cellular pathways that control proliferation and apoptosis .

Case Study: Chagas Disease Treatment

In a phenotypic screening study against intracellular Trypanosoma cruzi, several triazole derivatives were identified as hits. One representative compound demonstrated significant efficacy in reducing parasitic load in vivo while maintaining a favorable safety profile in vitro .

Research on Neuroprotective Mechanisms

A study evaluating the neuroprotective effects highlighted that certain triazole derivatives could inhibit Aβ aggregation and reduce neuroinflammation in neuronal cell lines. The compounds were tested at various concentrations with IC50 values indicating effective neuroprotection without cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition. For this compound, key steps include:

- Step 1: Condensation of 4-methoxyaniline derivatives to generate azide intermediates.

- Step 2: Cyclization with propargyl carboxamide precursors under Cu(I) catalysis (e.g., CuSO₄/ascorbate) .

- Critical Factors: Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly affect regioselectivity and yield (reported 45–72% in analogous triazoles) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer: Due to its hydrophobic bis(4-methoxyphenyl) groups, solubility in aqueous buffers is limited. Strategies include:

- Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.

- Surfactant Additives: Polysorbate-80 (0.01–0.1%) improves dispersion without cytotoxicity .

- Structural Analogues: Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl) for comparative studies .

Advanced Research Questions

Q. What computational approaches are recommended to predict the biological target(s) of this triazole-carboxamide derivative?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against enzyme targets (e.g., carbonic anhydrase IX, HDACs) based on structural homology with known inhibitors .

- MD Simulations: Perform 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in target proteins .

- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with triazole NH, π-π stacking with methoxyphenyl groups) .

Q. How does the substitution pattern (bis-4-methoxyphenyl vs. other aryl groups) affect bioactivity and metabolic stability?

- Methodological Answer:

- Comparative Studies: Synthesize analogues with mono-methoxy, chloro, or fluorine substituents and evaluate:

- Enzyme Inhibition: IC₅₀ values against kinases or proteases (e.g., 2–10 µM range in similar triazoles) .

- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Methoxy groups often reduce CYP450-mediated oxidation compared to halogenated analogues .

- SAR Table:

| Substituent | IC₅₀ (µM) | t₁/₂ (min) |

|---|---|---|

| 4-OCH₃ | 3.2 ± 0.5 | 45 ± 3 |

| 4-Cl | 1.8 ± 0.3 | 22 ± 2 |

| 4-F | 2.5 ± 0.4 | 30 ± 4 |

(Data extrapolated from structurally related compounds )

Q. What spectroscopic techniques are most reliable for characterizing the regiochemistry of the triazole ring?

- Methodological Answer:

- ¹H-¹³C HMBC NMR: Correlate triazole C4 carboxamide protons with adjacent carbons to confirm 1,2,3-triazole regiochemistry (distinct coupling patterns vs. 1,2,4-triazoles) .

- X-ray Crystallography: Resolve ambiguity in regiochemistry; triazole N1-substitution typically shows planar geometry with bond angles ~120° .

- IR Spectroscopy: Carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450–1550 cm⁻¹) validate functional groups .

Contradiction Analysis & Critical Evaluation

Q. How can conflicting reports about this compound’s antimicrobial efficacy be resolved?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., bacterial strain variability, inoculum size). To reconcile

- Standardized Protocols: Follow CLSI guidelines for MIC determination, using S. aureus (ATCC 25923) and E. coli (ATCC 25922) as reference strains .

- Check Solubility: Confirm compound solubility in assay media via HPLC-UV (λ = 254 nm) to rule out false negatives .

- Synergy Studies: Combine with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.